N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic derivative of the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a structural motif prevalent in tropane alkaloids and pharmacologically relevant compounds . Its core bicyclic structure consists of a seven-membered ring system with a nitrogen atom at the bridgehead position (N8). Key substituents include:
- N8: A tert-butyl carboxamide (-CONH-t-Bu) group, contributing steric bulk and modulating receptor interactions.
This compound is structurally distinct from natural tropane alkaloids (e.g., cocaine, atropine) due to the absence of an N-methyl group and the presence of a carboxamide instead of ester functionalities. Its design likely aims to optimize pharmacokinetic properties while retaining bioactivity .
Properties
IUPAC Name |
N-tert-butyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMBMXKXWZECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1CC(C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate to form the tert-butyl ester intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide with structurally related derivatives:
*Estimated based on molecular formula (C₁₃H₂₂N₂OS).
Physicochemical Properties
- Lipophilicity : The methylsulfanyl and tert-butyl carboxamide groups increase logP compared to polar derivatives like 3-oxo or hydroxy-substituted compounds .
Biological Activity
N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic amine compound with significant biological activity, particularly in the context of neurotransmitter modulation. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a nitrogen atom at the 8-position, along with a tert-butyl group and a methylsulfanyl group. These structural characteristics enhance its steric and electronic properties, making it a candidate for various pharmacological applications.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂OS |
| Molecular Weight | 250.36 g/mol |
| Chemical Class | Bicyclic amines |
Research indicates that this compound acts primarily as a neurotransmitter reuptake inhibitor . It has demonstrated the ability to inhibit the reuptake of key neurotransmitters such as serotonin, noradrenaline, and dopamine in vitro, which suggests its potential for treating mood disorders and other neurological conditions.
Biological Activity
Case Study 1: Neurotransmitter Reuptake Inhibition
A study investigated the effects of various azabicyclic compounds on neurotransmitter transporters. This compound was found to significantly inhibit serotonin reuptake compared to control compounds, supporting its role in mood regulation therapies.
Case Study 2: In Vivo Efficacy
In vivo studies using animal models have shown that similar compounds exhibit significant improvements in behavioral assays indicative of antidepressant activity. While direct studies on this specific compound are necessary, the promising results from related compounds provide a strong basis for further exploration.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Lacks substituents at position 3 | Less sterically hindered |
| Tropine derivatives | Similar bicyclic structure | Different pharmacological profiles |
| N-tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane | Fluoro group enhances binding affinity | Potentially increased efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
